molecular formula C13H10BF3O3 B2593139 {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid CAS No. 1415824-94-0

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid

Cat. No.: B2593139
CAS No.: 1415824-94-0
M. Wt: 282.03
InChI Key: KZXCMVJHGMMESW-UHFFFAOYSA-N
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Description

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid is an organic compound with the molecular formula C13H10BF3O3 It is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure

Scientific Research Applications

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid has a wide range of applications in scientific research:

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Mechanism of Action

Target of Action

Boronic acids, including {4-[4-(trifluoromethyl)phenoxy]phenyl}boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound acts as a nucleophile, donating a carbon group to a suitable electrophile . This reaction is facilitated by a palladium catalyst, which mediates the transfer of the carbon group from the boronic acid to the electrophile .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving this compound can be part of larger biochemical pathways in the synthesis of complex organic compounds . The product of this reaction can undergo further transformations, affecting downstream pathways and leading to the formation of a wide variety of organic compounds .

Pharmacokinetics

The properties of boronic acids in general suggest that they are readily absorbed and distributed in the body, and they are likely to be metabolized and excreted through standard biochemical pathways .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond in the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific electrophile used in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the reaction environment . Furthermore, the stability of this compound may be affected by exposure to light, heat, or certain chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid typically involves the reaction of 4-(trifluoromethyl)phenol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and proceeds through a Suzuki-Miyaura cross-coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenol derivatives, alcohols, and various substituted phenylboronic acids. These products are often used as intermediates in the synthesis of more complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid
  • 4-(Trifluoromethyl)phenol

Uniqueness

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid group in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

[4-[4-(trifluoromethyl)phenoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O3/c15-13(16,17)9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)14(18)19/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXCMVJHGMMESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415824-94-0
Record name {4-[4-(trifluoromethyl)phenoxy]phenyl}boronic acid
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